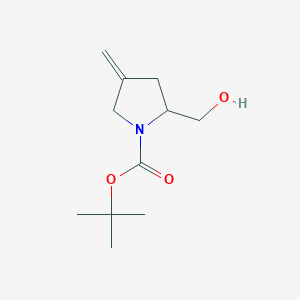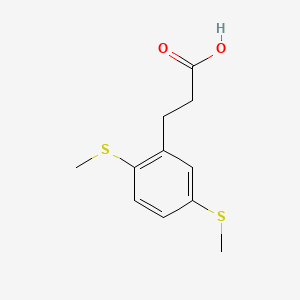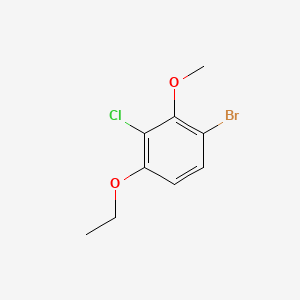
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene is an organic compound belonging to the class of aromatic halides This compound features a benzene ring substituted with bromine, chlorine, ethoxy, and methoxy groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of bromine or chlorine as electrophiles, and catalysts such as iron or aluminum chloride to facilitate the substitution reactions .
Industrial production methods may involve multi-step synthesis processes, starting from readily available benzene derivatives. These processes are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy and methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents and conditions for these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene exerts its effects depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, altering their activity or binding affinity. The presence of halogen atoms and ether groups can influence its reactivity and binding properties, making it a valuable tool in the study of molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-4-ethoxy-2-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the ethoxy and chloro substituents, making it less versatile in certain reactions.
2-Bromoanisole: Contains a methoxy group but lacks the ethoxy and chloro substituents, resulting in different reactivity and applications.
4-Bromo-2-ethoxy-1-methoxybenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C9H10BrClO2 |
|---|---|
Molekulargewicht |
265.53 g/mol |
IUPAC-Name |
1-bromo-3-chloro-4-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-3-13-7-5-4-6(10)9(12-2)8(7)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
XMDCSTIQRCFTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)Br)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
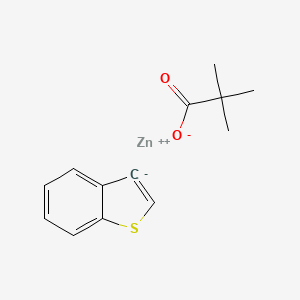
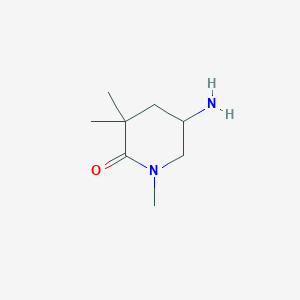
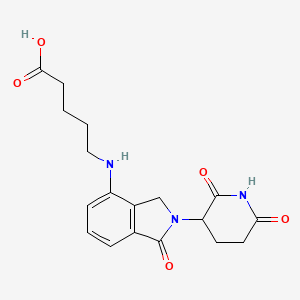
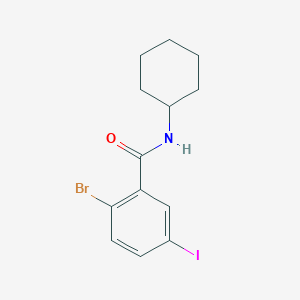
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
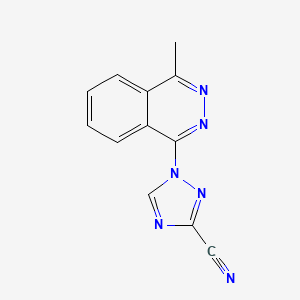
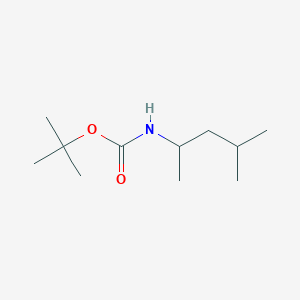
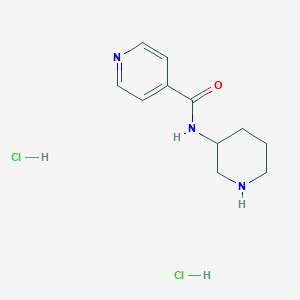
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
